molecular formula C20H21F2N7O2 B2986689 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1040653-41-5

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2986689
CAS No.: 1040653-41-5
M. Wt: 429.432
InChI Key: HSYZDBPYYFMUSP-UHFFFAOYSA-N
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Description

The compound 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide features a piperazine core substituted with:

  • A carboxamide group linked to a 3-methoxyphenyl ring.
  • A methyl-tetrazole moiety (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl) at the 4-position of piperazine.

The 3,4-difluorophenyl and 3-methoxyphenyl groups contribute to lipophilicity and electronic properties, which may influence receptor binding and solubility .

Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N7O2/c1-31-16-4-2-3-14(11-16)23-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)15-5-6-17(21)18(22)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYZDBPYYFMUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to a tetrazole ring and a difluorophenyl group. Its molecular formula is C16H18F2N6OC_{16}H_{18}F_{2}N_{6}O, with a molecular weight of approximately 344.34 g/mol. The presence of the tetrazole ring is significant as it often enhances the bioactivity of compounds through mimicking carboxylic acid functionalities, allowing for better interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition:

  • Receptor Interaction : The compound may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), which are crucial in various physiological processes.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and apoptosis.

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The compound's structural elements may contribute to its effectiveness against resistant bacterial strains. For instance, studies have shown that similar tetrazole-containing compounds can inhibit bacterial protein synthesis and disrupt cell wall formation .

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented, potentially through the downregulation of anti-apoptotic proteins . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

3. Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential use in treating anxiety and depression by acting on serotonin receptors. The specific interactions of this compound with neurotransmitter systems remain an area for further exploration.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various tetrazole derivatives, it was found that compounds similar to This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives revealed that the compound induced apoptosis in human prostate cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, finding that treated cells exhibited increased levels of pro-apoptotic markers compared to controls .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against resistant strains; inhibits protein synthesis
AnticancerInduces apoptosis in cancer cell lines; modulates survival signaling
NeuropharmacologicalPotential effects on serotonin receptors; requires further investigation

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and analogs derived from evidence:

Compound Name / ID Molecular Formula Key Substituents Functional Groups of Note Purity/Analytical Data
Target Compound C₂₀H₂₀F₂N₈O₂ 3,4-Difluorophenyltetrazole, 3-methoxyphenyl Tetrazole, carboxamide, methoxy N/A
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) C₂₉H₃₅ClN₅O Tetrahydronaphthalene, 4-fluorophenyl, methylpiperazine Chlorine, fluorophenyl, carboxamide HPLC: 95.5%
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C₁₈H₁₅ClF₆N₄O Chlorotrifluoromethylpyridinyl, trifluoromethylphenyl Trifluoromethyl (×2), chlorine N/A
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide C₁₇H₁₈N₄O₂S Benzodioxol, furylmethyl Thiocarboxamide, furan Elemental analysis: C 50.15%
N-(1,3-benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide C₂₁H₂₁N₃O₃ Benzodioxol, propenylphenyl Propenyl (E-configuration), carboxamide N/A

Electronic and Steric Effects

  • 3-Methoxyphenyl vs. Benzodioxol : The target’s methoxy group is electron-donating, while benzodioxol () provides rigid aromaticity, affecting π-π stacking interactions .

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